molecular formula C15H16N2O2S B2565132 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide CAS No. 763129-83-5

2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide

Cat. No. B2565132
CAS RN: 763129-83-5
M. Wt: 288.37
InChI Key: WVIWBKXEBGLNAS-UHFFFAOYSA-N
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Description

“2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the linear formula C15H16N2O2S . It belongs to the class of organic compounds known as phenylacetamides . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H16N2O2S. It has a molecular weight of 288.371 .

Scientific Research Applications

1. Intermediate in Azo Disperse Dye Production

The compound is an important intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) discusses its production via a novel Pd/C catalyst method, which offers high activity, selectivity, and stability during hydrogenation processes (Zhang Qun-feng, 2008).

2. In Polymer Synthesis with Pharmacological Activity

Research by J. S. Román and A. Gallardo (1992) describes the free radical polymerization of a methacrylic derivative of 4-methoxyphenylacetic acid, incorporating a residue of 4-aminophenol, to create macromolecules with two pharmacological residues per repeat unit. This has implications in the development of polymers with specific pharmacological activities (J. S. Román & A. Gallardo, 1992).

3. Role in Anion Coordination and Molecular Structure

A study by D. Kalita and J. Baruah (2010) shows the compound's ability to form structures with tweezer-like geometry, which self-assemble through weak interactions, providing insights into molecular design and anion coordination (D. Kalita & J. Baruah, 2010).

4. Intermediate in Natural Synthesis of Antimalarial Drugs

Deepali B Magadum and G. Yadav (2018) discuss its use as an intermediate in the synthesis of antimalarial drugs. Their research involves chemoselective monoacetylation, showing its potential in the development of more effective antimalarial treatments (Deepali B Magadum & G. Yadav, 2018).

5. Application in Antitumor Activity

L. Yurttaş, Funda Tay, and Ş. Demirayak (2015) evaluated the compound's derivatives for antitumor activity against various human tumor cell lines. This highlights its potential use in developing new anticancer drugs (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

6. Potential Use in Imaging Tracers

Mingzhang Gao, Min Wang, and Q. Zheng (2016) explored the synthesis of carbon-11-labeled derivatives of the compound for potential use as PET tracers in imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), contributing to the field of diagnostic imaging (Mingzhang Gao, Min Wang, & Q. Zheng, 2016).

properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-13-6-4-12(5-7-13)17-15(18)10-20-14-8-2-11(16)3-9-14/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIWBKXEBGLNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

763129-83-5
Record name 2-((4-AMINOPHENYL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE
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